molecular formula C13H16N2 B7869739 N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine

Cat. No.: B7869739
M. Wt: 200.28 g/mol
InChI Key: GUOVNROZCTYNJM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9) is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This quinoline-based amine serves as a valuable building block in medicinal chemistry and materials science research. Quinoline-6-amine derivatives are of significant interest in scientific research for their diverse functional properties. Structurally similar compounds, such as N,N-Di(pyridin-2-yl)quinolin-6-amine, are documented as ditopic fluorescent ligands and have been studied for their coordination properties with various metal cations including Co(II), Ni(II), and Zn(II) . This makes the 6-aminoquinoline scaffold a promising candidate for developing chemosensors or fluorescent probes. Furthermore, 2-amino-quinoline derivatives, in general, represent a prominent class of compounds investigated as potent agonists of Toll-like Receptors 7 and 8 (TLR7/8) . The activation of these receptors triggers a robust immune response, characterized by the induction of type I interferons and other cytokines, positioning such compounds as potential candidates for immunotherapeutic, antiviral, and anticancer agent research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-ylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-10(2)15-12-6-7-13-11(9-12)5-4-8-14-13/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVNROZCTYNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Quinoline Scaffold in Medicinal Chemistry and Materials Science

The quinoline (B57606) ring is a cornerstone in drug discovery and development. Its presence in the chemical structures of numerous pharmaceuticals underscores its importance. researchgate.netacs.org Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine (B1679958) being the first effective treatment and compounds like chloroquine (B1663885) and primaquine (B1584692) following suit. researchgate.net Beyond its antimalarial legacy, the quinoline scaffold is integral to drugs with antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory properties. researchgate.netacs.orgontosight.ai The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism exploited in certain anticancer agents, while its ability to chelate metal ions is relevant to the development of neuroprotective agents for diseases like Alzheimer's. acs.org

In the sphere of materials science, the photophysical properties of quinoline derivatives are of great interest. Their conjugated aromatic system often imparts fluorescence, making them suitable for use as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The ability to modify the quinoline structure allows for the tuning of emission and absorption wavelengths, leading to the design of materials with specific optical properties.

Overview of Substituted Quinoline Amine Derivatives in Contemporary Research

Among the myriad of quinoline (B57606) derivatives, those bearing an amino group, known as aminoquinolines, are a particularly significant subclass. The position of the amino group on the quinoline ring and the nature of the substituents on the nitrogen atom are critical determinants of the compound's biological activity. nih.govfrontiersin.org Contemporary research continues to explore substituted quinoline amine derivatives for a range of therapeutic applications.

For instance, 4-aminoquinoline (B48711) derivatives are a well-established class of antimalarial drugs, and research is ongoing to develop new analogues that can overcome drug resistance. nih.gov Beyond malaria, these compounds are being investigated as potential agents against trypanosomiasis and leishmaniasis. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on various N-substituted aminoquinolines have revealed that the size, lipophilicity, and basicity of the substituent on the amino group can profoundly influence the compound's potency and selectivity. frontiersin.org For example, in some series of N-alkyl substituted 4-aminoquinolines, a clear correlation has been observed between the length of the alkyl chain and the antitrypanosomal activity. nih.gov

Research Focus on N Butan 2 Yl Quinolin 6 Amine Within the Broader Quinoline Class

General Synthetic Strategies for Constructing the Quinoline Ring System

The foundational step in synthesizing this compound is the construction of the quinoline ring system itself. Several classical and modern methods are employed for this purpose, each with its own set of advantages and substrate scope.

Some of the most established methods for quinoline synthesis include:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgtandfonline.com

Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgresearchgate.net

Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones. wikipedia.orgresearchgate.net

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net

Pfitzinger Reaction: This method uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net

Modern advancements have introduced more efficient and environmentally friendly approaches, such as microwave-assisted synthesis and the use of novel catalysts. rsc.org For instance, multicomponent reactions catalyzed by environmentally benign solid acids like montmorillonite (B579905) K-10 have been developed for the high-yield synthesis of quinoline derivatives. rsc.org

Classic Quinoline Synthesis Methods
Synthesis MethodKey ReactantsReference
Skraup SynthesisAniline, Glycerol, Sulfuric Acid, Oxidizing Agent wikipedia.orgtandfonline.com
Doebner-von Miller ReactionAniline, α,β-Unsaturated Carbonyl Compound wikipedia.orgresearchgate.net
Combes Quinoline SynthesisAniline, β-Diketone wikipedia.orgresearchgate.net
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group wikipedia.orgresearchgate.net
Pfitzinger ReactionIsatin, Carbonyl Compound wikipedia.orgresearchgate.net

Specific Approaches to C-6 Functionalized Quinoline Amines

To synthesize this compound, the introduction of an amino group at the C-6 position of the quinoline ring is a critical step. This can be achieved either by starting with a pre-functionalized aniline derivative or by functionalizing the quinoline core at a later stage.

One common strategy involves the nitration of the quinoline ring, followed by reduction of the nitro group to an amine. The position of nitration is influenced by the reaction conditions and the substituents already present on the quinoline ring. Subsequent functionalization can then be carried out.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the direct formation of C-N bonds at the C-6 position. nih.gov This method typically involves the reaction of a 6-haloquinoline (e.g., 6-iodoquinoline (B82116) or 6-bromoquinoline) with the desired amine in the presence of a palladium catalyst and a suitable ligand. nih.gov Carbonylative coupling reactions of 6-iodoquinoline have also been explored to introduce functional groups that can be converted to amines. nih.gov

Regioselective and Stereoselective Synthesis of this compound

The synthesis of the specific enantiomer of this compound requires precise control over both regioselectivity (placement of the amino group at C-6) and stereoselectivity (the configuration of the chiral center in the butan-2-yl group).

Asymmetric Synthetic Routes Incorporating the Chiral Butan-2-yl Moiety

A key challenge is the introduction of the chiral butan-2-yl group. This can be accomplished through several asymmetric strategies. One approach is to use a chiral building block, such as enantiomerically pure (R)- or (S)-butan-2-amine, and couple it with a suitable quinoline precursor. This is a form of chiral pool synthesis.

Alternatively, asymmetric hydrogenation of a prochiral imine, formed from 6-aminoquinoline and butan-2-one, can be employed. nih.gov This reaction requires a chiral catalyst to induce enantioselectivity.

Design and Application of Chiral Ligands in Enantioselective Quinoline Amination

The development of chiral ligands is crucial for transition metal-catalyzed enantioselective reactions. researchgate.netthieme-connect.comthieme-connect.com In the context of synthesizing chiral quinoline amines, chiral ligands can be used in several ways. For instance, in a palladium-catalyzed amination, a chiral phosphine (B1218219) ligand can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. mdpi.com

Various types of chiral ligands containing quinoline motifs have been synthesized and utilized in asymmetric catalysis, including Schiff base, oxazoline, and amine-based ligands. researchgate.netthieme-connect.com These ligands can coordinate with a metal catalyst to facilitate a wide range of asymmetric transformations, including C-C and C-N bond formations. researchgate.netthieme-connect.com

Examples of Chiral Ligands in Asymmetric Synthesis
Ligand TypeApplicationReference
Chiral Phosphine LigandsAsymmetric Hydrogenation, Buchwald-Hartwig Amination nih.govmdpi.com
Quinoline-based Schiff Base LigandsAsymmetric 1,3-Dipolar Cycloadditions thieme-connect.com
Quinoline-based Oxazoline LigandsAsymmetric Friedel-Crafts Alkylation thieme-connect.com
BINOL-derived LigandsEnantioselective C-H Amidation mdpi.com

Control of Stereochemistry at the α-Carbon of the Butylamine (B146782) Side Chain

Controlling the stereochemistry at the α-carbon of the butylamine side chain is paramount. When starting with a prochiral precursor, such as an imine or enamine, asymmetric hydrogenation is a powerful technique. nih.gov This method utilizes a chiral catalyst, often a complex of a transition metal (like iridium or rhodium) with a chiral phosphine ligand, to deliver hydrogen atoms to one face of the C=N double bond preferentially.

Another approach involves the kinetic resolution of a racemic mixture of this compound. This can be achieved using a chiral resolving agent or an enzymatic process. For example, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the two.

Development of Novel Reaction Pathways and Catalytic Systems for this compound Analogues

Research continues to focus on developing more efficient, selective, and sustainable methods for the synthesis of N-alkylated quinoline amines and their analogs. This includes the exploration of novel catalytic systems and reaction pathways.

Recent advancements have seen the use of earth-abundant and less toxic metal catalysts, such as those based on iron, copper, and cobalt, as alternatives to precious metals like palladium and rhodium. rsc.orgorganic-chemistry.org For example, cobalt-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of quinolines. organic-chemistry.org

Furthermore, photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering new avenues for C-H functionalization and the construction of heterocyclic systems under mild conditions. mdpi.com These methods have the potential to provide more direct and atom-economical routes to complex quinoline derivatives. The development of reusable catalysts, such as Amberlyst-15, is also a key focus for creating more sustainable synthetic processes. tandfonline.com

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles in this compound Synthesis

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. numberanalytics.comwikipedia.org In the context of synthesizing this compound, the reaction would involve coupling a 6-haloquinoline with butan-2-amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Synthetic Efficiency: The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful optimization of several components: the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), the ligand (e.g., XantPhos, XPhos, BINAP), the base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu), and the solvent. numberanalytics.compreprints.org Studies on the amination of the quinoline core have shown that the position of the halide significantly affects reactivity. mdpi.comresearchgate.net For 6-bromoquinoline, high yields are achievable. For instance, the amination of 6-bromo-2-methylquinoline (B1268081) with various amines has been reported with yields ranging from 61% to 99%. researchgate.net However, the use of sterically hindered secondary amines like butan-2-amine can sometimes require more forceful conditions or specialized, bulky ligands to achieve high conversion rates. preprints.orgmit.edu Reaction times can vary from a few hours to over 24 hours, often at elevated temperatures (80-140 °C).

Green Chemistry Principles: From a green chemistry perspective, the Buchwald-Hartwig reaction presents a mixed profile.

Catalyst: The reliance on palladium, a precious and toxic heavy metal, is a significant drawback. While catalyst loadings can be low, the cost and environmental concerns associated with palladium are notable.

Solvents: Traditional solvents for this reaction, such as toluene, xylene, and 1,4-dioxane, are hazardous and environmentally persistent. acsgcipr.org There is a growing body of research into greener alternatives. Bio-based solvents like eucalyptol (B1671775) have been shown to be effective, in some cases providing better yields than traditional solvents. researchgate.netmdpi.com Other preferred solvents from a green perspective include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE). nsf.gov

Atom Economy: The reaction generates stoichiometric amounts of salt byproducts from the base and the halide leaving group, which lowers its atom economy compared to ideal addition reactions.

Reagents: Strong bases like sodium tert-butoxide are often required, which can be hazardous to handle.

Route 2: Reductive Amination

Reductive amination offers a more convergent approach, starting from quinolin-6-amine and butan-2-one. This process can occur in one or two steps. In a direct (one-pot) reductive amination, the amine and ketone are mixed with a reducing agent and often a catalyst, which facilitates the in-situ formation and subsequent reduction of the corresponding imine intermediate. wikipedia.orgmasterorganicchemistry.com

Synthetic Efficiency: The efficiency of reductive amination is largely dictated by the choice of reducing agent and catalyst. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂). masterorganicchemistry.comnih.gov Catalytic transfer hydrogenation using formic acid or other hydrogen donors is also common. mdpi.comrsc.orgrsc.org While this method avoids the use of pre-functionalized haloquinolines, yields can be variable. Iron-catalyzed reductive amination of various ketones with ammonia (B1221849) using H₂ has demonstrated excellent yields (up to 99%), showcasing the potential for high efficiency with earth-abundant metals. d-nb.info The reaction of ketones with primary amines can be highly effective, often proceeding under mild conditions. mdpi.com

Green Chemistry Principles: Reductive amination generally aligns more closely with green chemistry principles than cross-coupling methods.

Atom Economy: The ideal reaction between an amine and a ketone produces only water as a byproduct, resulting in a very high atom economy.

Catalyst: A significant advantage is the potential to use catalysts based on earth-abundant and less toxic metals like iron and nickel, or even perform the reaction metal-free. wikipedia.orgd-nb.infoorganic-chemistry.orgethz.ch This contrasts sharply with the palladium catalysts required for Buchwald-Hartwig amination.

Solvents: Reductive aminations can often be carried out in greener solvents like ethanol (B145695) or even water. tandfonline.com

Reagents: While some borohydride (B1222165) reagents have toxicity concerns (especially NaBH₃CN), others like NaBH(OAc)₃ are considered milder. masterorganicchemistry.com The use of catalytic H₂ as the reductant is exceptionally clean, although it requires specialized high-pressure equipment.

Comparative Data from Analogous Syntheses

Table 1: Representative Examples of Buchwald-Hartwig Amination on Haloquinolines and Related Aryl Halides

Aryl Halide Amine Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Ref.
6-Bromo-2-methylquinoline Morpholine Pd₂(dba)₃ / XantPhos Cs₂CO₃ Eucalyptol 110 24 99 researchgate.net
6-Bromo-2-methylquinoline Aniline Pd₂(dba)₃ / XantPhos Cs₂CO₃ Toluene 110 24 70 mdpi.com
4-Chlorotoluene sec-Butylamine Pd(OAc)₂ / Ligand 3 NaOt-Bu Toluene 80 21 98

Table 2: Representative Examples of Reductive Amination of Ketones

Ketone Amine Reducing Agent/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Ref.
Acetophenone Ammonia H₂ / Fe/(N)SiC aq. NH₃ 140 20 99 d-nb.info
Cyclohexanone Ammonia H₂ / Fe/(N)SiC aq. NH₃ 140 20 89 d-nb.info
Various Ketones Various Amines H₂ / Ru-catalyst Dioxane 100 24 74-99

Both Buchwald-Hartwig amination and reductive amination are viable synthetic routes for this compound. The Buchwald-Hartwig approach is a robust and well-established method that can provide high yields, but it is often hampered by its reliance on expensive and toxic palladium catalysts, hazardous solvents, and lower atom economy.

In contrast, reductive amination presents a greener and more atom-economical alternative. The ability to use earth-abundant catalysts like iron, generate water as the only major byproduct, and employ more environmentally benign solvents makes it a more sustainable choice. d-nb.infoorganic-chemistry.org While it may require careful optimization to ensure high yields and prevent side reactions, the principles of green chemistry strongly favor the reductive amination pathway for the synthesis of this compound and related compounds.

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectral data for this compound is not extensively published, the expected chemical shifts and multiplicities can be predicted based on the known structure and data from analogous quinoline derivatives. frontiersin.orgnih.govacs.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the amine (N-H) proton, and the aliphatic protons of the sec-butyl group. The aromatic region would display a complex pattern of doublets and multiplets characteristic of the disubstituted quinoline system. The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent. The aliphatic protons would correspond to the methine (CH), methylene (B1212753) (CH₂), and two methyl (CH₃) groups of the butan-2-yl substituent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. It would show distinct signals for the nine carbons of the quinoline core and the four carbons of the butan-2-yl group. The chemical shifts would differentiate between the aromatic carbons, with those bonded to the nitrogen atom appearing at characteristic positions, and the aliphatic carbons of the side chain. nih.govuni-plovdiv.bgchemicalbook.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton coupling relationships, for instance, between the methine and adjacent methylene/methyl protons in the butyl group. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Quinoline Aromatic CH 7.0 - 8.8 100 - 150
Amine NH 5.0 - 7.0 (broad) -
Butan-2-yl CH 3.5 - 4.5 (multiplet) 45 - 55
Butan-2-yl CH₂ 1.5 - 1.8 (multiplet) 28 - 35
Butan-2-yl CH₃ (CHCH₃) 1.2 - 1.4 (doublet) 18 - 25

Note: Predicted values are based on general chemical shift ranges and data from similar structures.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands. sapub.orgspectroscopyonline.com A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretches from the aromatic quinoline ring and the aliphatic butyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (around 1500-1650 cm⁻¹). acs.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the quinoline ring. The spectrum would exhibit strong absorptions in the UV region, corresponding to π→π* transitions characteristic of the conjugated aromatic system. The position and intensity of these absorption maxima are sensitive to the substitution pattern on the quinoline core.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass. For this compound, with a molecular formula of C₁₃H₁₆N₂, the calculated monoisotopic mass is 200.131349 Da. bldpharm.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at an m/z value extremely close to 201.13862. frontiersin.orgrsc.org The high accuracy of this measurement (typically within 5 ppm) allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. scispace.com

X-ray Crystallography for Determination of Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all atomic distances and angles within the molecule.

Conformation: The exact spatial orientation of the butan-2-yl group relative to the quinoline plane.

Intermolecular interactions: Details of how molecules pack in the crystal lattice, including hydrogen bonding involving the amine group and π-stacking of the quinoline rings. nih.gov

Since this compound contains a chiral center at the C2 position of the butyl group, it exists as a pair of enantiomers, (R) and (S). X-ray crystallographic analysis of a single enantiomer or a salt with a known chiral counter-ion allows for the determination of the absolute configuration of the chiral center. nih.govnih.gov While a crystal structure for this specific compound is not publicly available, analysis of related quinoline structures has been successfully performed. nih.gov

Elemental Analysis for Verification of Stoichiometric Composition

Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. This data is compared against the theoretical values calculated from the molecular formula (C₁₃H₁₆N₂) to confirm the compound's stoichiometric purity. sapub.org Any significant deviation between the found and calculated values would indicate the presence of impurities or an incorrect structural assignment.

Table 2: Elemental Composition of this compound (C₁₃H₁₆N₂)

Element Molecular Weight ( g/mol ) Theoretical Percentage (%)
Carbon (C) 156.21 77.96
Hydrogen (H) 16.13 8.05
Nitrogen (N) 28.01 13.99

| Total | 200.28 | 100.00 |

Note: The "Found (%)" values are obtained experimentally from a purified sample and are expected to be within ±0.4% of the theoretical values.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities, thereby assessing its purity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. A reverse-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid would be used. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with UV detection being the standard method.

Enantiomeric Separation: Due to its chirality, separating the (R) and (S) enantiomers of this compound is crucial, as they may have different biological activities. This is achieved using chiral HPLC or chiral supercritical fluid chromatography (SFC). nih.govresearchgate.net These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their subsequent separation. The enantiomeric excess (ee) of a chiral sample can be accurately quantified using this approach.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and performing quantitative measurements. The method separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase.

Detailed research findings indicate that reverse-phase (RP) HPLC is a suitable method for analyzing quinoline derivatives. sielc.com For this compound, a typical RP-HPLC method would utilize a C18 stationary phase column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, like water, with an acid modifier. sielc.com The addition of a small amount of an acid like formic acid or phosphoric acid helps to ensure sharp, symmetrical peaks by protonating the amine functional group, which minimizes undesirable interactions with residual silanols on the stationary phase. sielc.comexplorationpub.com

Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the compound in an unknown sample is then determined by comparing its peak area to the calibration curve. japsonline.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 35 °C)
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Excess Determination

The N-(butan-2-yl) group in this compound contains a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(butan-2-yl)quinolin-6-amine and (S)-N-(butan-2-yl)quinolin-6-amine. Since enantiomers often exhibit different biological activities, it is critical to separate and quantify them. csfarmacie.cz

Chiral chromatography, a specialized form of HPLC, is the most effective method for this purpose. csfarmacie.cz This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used for the enantioseparation of a broad range of chiral compounds, including amines. americanpharmaceuticalreview.comoup.com

The separation allows for the determination of the enantiomeric excess (% ee), which is a measure of the purity of one enantiomer relative to the other. It is calculated from the peak areas of the two enantiomers in the chromatogram. A successful chiral separation will show two distinct peaks, one for each enantiomer. ufl.edu

Table 2: Representative Chiral HPLC Data for Enantiomeric Excess (ee) Calculation

EnantiomerRetention Time (min)Peak Area
(R)-N-(butan-2-yl)quinolin-6-amine 12.515200
(S)-N-(butan-2-yl)quinolin-6-amine 15.8800
Calculation: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Result: % ee = [ (15200 - 800) / (15200 + 800) ] * 100 = 90%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This method is exceptionally useful for identifying this compound within complex mixtures, such as reaction workups or metabolite samples. nih.govbohrium.com

As the sample elutes from the LC column, it is introduced into the mass spectrometer source, where the molecules are ionized. Electrospray ionization (ESI) is a common technique used for this purpose, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. unipd.it The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound (Molecular Formula: C₁₃H₁₆N₂, Molecular Weight: 200.28), the expected [M+H]⁺ ion would have an m/z value of approximately 201.29. bldpharm.com The combination of the retention time from the LC and the specific m/z value from the MS provides a very high degree of confidence in the identification of the compound, even at trace levels. nih.gov LC-MS can simultaneously identify the target compound and any related impurities or byproducts in a single run, provided their masses are known. jmchemsci.com

Table 3: Expected LC-MS Ions for this compound and a Potential Precursor

CompoundMolecular FormulaMolecular Weight (g/mol)Expected Ion [M+H]⁺ (m/z)
This compound C₁₃H₁₆N₂200.28201.29
Quinolin-6-amine (Precursor) C₉H₈N₂144.17145.18

Computational and Theoretical Investigations of N Butan 2 Yl Quinolin 6 Amine

Molecular Docking Studies for Prediction of Ligand-Target Interactions

Extensive searches for computational and theoretical investigations, specifically molecular docking studies, on N-(butan-2-yl)quinolin-6-amine did not yield any specific research findings or data tables directly related to this compound. While the broader class of quinoline (B57606) derivatives has been the subject of numerous molecular modeling studies to predict their interactions with various biological targets, research focusing explicitly on this compound appears to be limited or not publicly available within the searched scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The insights gained from these studies, such as binding affinity and specific molecular interactions, are crucial for predicting the potential pharmacological activity of a compound.

In typical molecular docking studies involving quinoline derivatives, researchers have investigated their potential to interact with a variety of targets, including kinases, DNA topoisomerases, and receptors implicated in cancer and infectious diseases. These studies often report detailed findings, including:

Binding Energies: A quantitative measure of the strength of the interaction between the ligand and its target.

Interaction Types: Identification of the specific types of chemical bonds and interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

Key Amino Acid Residues: Pinpointing the specific amino acids in the target's binding site that are crucial for the interaction with the ligand.

Unfortunately, no such detailed research findings or data tables could be located for this compound. Therefore, a specific analysis of its ligand-target interactions based on molecular docking studies cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the potential biological targets and interaction mechanisms of this particular chemical compound.

Investigation of Biological Activities in Vitro and Mechanistic Studies of N Butan 2 Yl Quinolin 6 Amine and Analogues

Antimicrobial Activity Studies (in vitro models)

The antimicrobial potential of the quinoline (B57606) nucleus is well-established, with fluoroquinolone antibiotics being a prominent example. Research into other classes, such as 6-aminoquinolone derivatives, has revealed promising antibacterial and antifungal properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While specific data for N-(butan-2-yl)quinolin-6-amine is not extensively available, studies on the broader class of 6-aminoquinolones provide significant insight into the potential antibacterial activity of this scaffold. A series of quinolone-3-carboxylic acids, where the typical C-6 fluorine atom was replaced with an amino group, were synthesized and evaluated for their in vitro antibacterial efficacy.

These 6-aminoquinolone analogues demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria. The compounds generally maintained good efficacy against Gram-negative strains (with the exception of Pseudomonas aeruginosa) researchgate.net. Certain structural modifications, such as the inclusion of a thiomorpholine group at the C-7 position, conferred good activity against Gram-positive bacteria as well researchgate.net.

Further structure-activity relationship (SAR) studies showed that the antibacterial potency, particularly against Gram-positive organisms, could be enhanced by the presence of a methyl group at the C-8 position in conjunction with the C-6 amino group google.com. The nature of the substituents at the N-1, C-6, and C-7 positions were all found to influence the antibacterial profile researchgate.netgoogle.com. The mechanism of action for these compounds is believed to be the inhibition of bacterial DNA gyrase, a target consistent with other quinolone antibacterials researchgate.net.

The data indicates that while the 6-fluoro substituent is often preferred for broad-spectrum potency in the quinolone class, the 6-amino group is a viable alternative that can yield compounds with significant antibacterial efficacy.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected 6-Aminoquinolone Analogues

Compound Bacterial Strain MIC (µg/mL)
18g Gram-negative (geometric mean) 0.45
Gram-positive (geometric mean) 0.66-0.76
38g Gram-negative (geometric mean) 0.45
Gram-positive (geometric mean) 0.66-0.76
19v Staphylococcus aureus (including MRSA) Superior to Ciprofloxacin

Data sourced from published research on 6-aminoquinolone-3-carboxylic acids. researchgate.netgoogle.com

Antifungal Efficacy and Spectrum of Activity

The quinoline scaffold is a component of various natural and synthetic compounds exhibiting antifungal properties nih.gov. While direct antifungal studies on simple N-alkylated quinolin-6-amines are limited, research on related structures suggests that substitution at the C-6 position can be favorable for antifungal activity.

For instance, a series of 6-quinolinyl N-oxide chalcones were tested for their efficacy against several isolates of Paracoccidioides spp. nih.gov. These compounds were found to be active against the fungal pathogen, with two specific analogues demonstrating efficacy comparable to the standard antifungal drug itraconazole in a murine model. These chalcone derivatives induced morphological changes in the fungal yeast cells and were effective in reducing the fungal burden in the lungs of infected mice nih.gov.

Additionally, broader studies on fluorinated quinoline analogues have demonstrated good activity against a range of phytopathogenic fungi, including S. sclerotiorum and R. solani nih.gov. Although these compounds differ significantly in their substitution patterns from this compound, they highlight the general potential of the quinoline ring system as a foundational structure for the development of novel antifungal agents. The collective findings suggest that the 6-position of the quinoline ring is a viable point for modification to achieve antifungal activity.

Antimalarial Activity Evaluation (in vitro models)

The most renowned therapeutic application of aminoquinolines is in the treatment of malaria. Chloroquine (B1663885) (a 4-aminoquinoline) and primaquine (B1584692) (an 8-aminoquinoline) are cornerstone drugs, though their efficacy is hampered by widespread parasite resistance researchgate.netmdpi.com. This has prompted extensive research into novel aminoquinoline structures, including those with substitution at the 6-position.

Efficacy Against Chloroquine-Sensitive Plasmodium falciparum Strains

Research into 6-aminoquinolines as antimalarial agents has been conducted to explore alternatives to the more common 4- and 8-substituted analogues. A key study from 1978 synthesized a series of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline derivatives to assess their antimalarial activity nih.gov. This side chain is identical to that of the 8-aminoquinoline drug pamaquine.

The investigation aimed to understand the influence of various substituents on the quinoline core. However, the findings indicated that the 6-aminoquinoline (B144246) scaffold, at least in the configurations tested, did not exhibit potent activity. The 4-amino substituted derivative of the parent 6-aminoquinoline was found to be inactive against P. vinckei in a mouse model nih.gov.

Efficacy Against Chloroquine-Resistant Plasmodium falciparum Strains

The primary driver for developing novel aminoquinoline antimalarials is to overcome resistance to existing drugs like chloroquine. The value of a new analogue is often measured by its ability to retain potency against chloroquine-resistant (CQR) strains of P. falciparum.

In the aforementioned study of 6-aminoquinoline derivatives, the compounds were generally found to be less active than corresponding 4-alkoxy derivatives nih.gov. This suggests that, for the specific 5,8-dimethoxyquinoline scaffold tested, positioning the amino side chain at the C-6 position is less favorable for antimalarial activity compared to other substitution patterns. There is a lack of extensive modern research screening simple N-alkylated quinolin-6-amines against a wide panel of CQR P. falciparum strains, which remains a significant knowledge gap. The majority of contemporary efforts to overcome resistance focus on modifying the side chains of established 4-aminoquinolines nih.govnih.govnih.gov.

Influence of the Chiral Center and sec-Butyl Moiety on Antimalarial Potency

The structure of the N-alkyl side chain in aminoquinoline antimalarials is critical for activity and for overcoming resistance mechanisms. The N-(butan-2-yl) moiety in the subject compound is noteworthy for two features: its size/lipophilicity and the presence of a chiral center at the second carbon of the butyl group.

While SAR studies for 6-aminoquinolines are not abundant, extensive research on 4-aminoquinolines has demonstrated the profound impact of the side chain's stereochemistry on biological activity. The development of chirally defined side chains, often derived from amino acids, has been a strategy to probe the drug-target interaction and evade resistance google.com. It has been shown that different enantiomers of an aminoquinoline analogue can exhibit significantly different antimalarial potencies.

Anticancer Activity Profiling (in vitro cell lines)

Quinoline derivatives are recognized for their potential in anticancer drug development, exhibiting mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. The cytotoxic potential of various quinoline analogues has been evaluated against a range of human cancer cell lines.

For instance, a series of novel quinoline-chalcone derivatives were synthesized and tested for their antiproliferative activity against MGC-803 (human gastric cancer), HCT-116 (human colon cancer), and MCF-7 (human breast cancer) cell lines. nih.gov Many of these compounds displayed potent activity, with some exhibiting IC50 values significantly lower than the standard drug 5-Fluorouracil. nih.gov One of the most potent compounds, 12e, showed IC50 values of 1.38 µM, 5.34 µM, and 5.21 µM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov Further mechanistic studies revealed that this compound could induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov

Another study on a novel quinoline derivative, compound 91b1, demonstrated significant anticancer effects both in vitro and in vivo. nih.gov It effectively suppressed cell proliferation and modulated the cell cycle. nih.gov The antiproliferative activity of quinoline derivatives has been linked to various mechanisms, including the inhibition of tyrosine kinases, disruption of cell migration, and modulation of nuclear receptor responsiveness. For example, certain quinoline-chalcone hybrids have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. rsc.org

The potential of quinoline derivatives has been demonstrated across numerous cancer cell lines, including those of the breast, colon, lung, and central nervous system. For example, 7-chloro-4-quinolinylhydrazone derivatives have shown good cytotoxic activity against SF-295 (central nervous system), HCT-8 (colon), and HL-60 (leukemia) cell lines, with IC50 values ranging from 0.314 to 4.65 μg/cm³.

Anticancer Activity of Selected Quinoline Derivatives
Compound/Derivative TypeCell LineActivity (IC50)Reference
Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric Cancer)1.38 µM nih.gov
Quinoline-Chalcone Derivative (12e)HCT-116 (Colon Cancer)5.34 µM nih.gov
Quinoline-Chalcone Derivative (12e)MCF-7 (Breast Cancer)5.21 µM nih.gov
7-Chloro-4-quinolinylhydrazonesSF-295, HCT-8, HL-600.314 - 4.65 µg/cm³
Quinolyl-thienyl chalcones (Compound 31)VEGFR-2 Kinase73.41 nM rsc.org

Antiviral Activity Assessments (in vitro models)

The quinoline nucleus is a key component in compounds exhibiting a broad spectrum of antiviral activities. nih.gov Derivatives have been found to be active against a variety of viruses, including Dengue virus, Zika virus (ZIKV), and Human Immunodeficiency Virus (HIV). nih.govnih.gov

In a study investigating novel quinoline derivatives against Dengue virus serotype 2 (DENV2), two compounds demonstrated consistent inhibitory activity in vitro. nih.gov These compounds were found to act at an early stage of the virus life cycle, reducing the intracellular production of the viral envelope glycoprotein and the subsequent yield of infectious virions. nih.gov

Research into 2,8-bis(trifluoromethyl)quinoline derivatives revealed their ability to inhibit ZIKV replication in vitro. nih.gov Some of these analogues showed antiviral potency greater than that of mefloquine, an established antimalarial drug also known to have anti-ZIKV activity. nih.gov Specifically, certain derivatives were found to be approximately two to three times more potent than the reference molecule. nih.gov

Furthermore, quinoline-based compounds have been extensively studied as anti-HIV agents. nih.govnih.gov They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site of the HIV reverse transcriptase protein and inhibiting its function. nih.govnih.gov Molecular docking studies have helped in the design and synthesis of quinoline derivatives with significant anti-HIV properties against both HIV-1 and HIV-2 strains. nih.govresearchgate.net For example, a series of quinoline–1,2,3-triazole–aniline (B41778) hybrids were synthesized, with some compounds exhibiting highly promising in vitro activity against the wild-type HIV-1 subtype B, with one compound being 9-fold more active than the reference drug AZT. mdpi.com

Antiviral Activity of Selected Quinoline Derivatives
Compound/Derivative TypeVirusMechanism/EffectReference
Novel Quinoline DerivativesDengue Virus Serotype 2 (DENV2)Inhibition of early-stage virus life cycle, reduction of viral envelope glycoprotein. nih.gov
2,8-bis(trifluoromethyl)quinolinesZika Virus (ZIKV)Inhibition of ZIKV replication. Some derivatives more potent than mefloquine. nih.gov
Quinoline-1,2,3-triazole–aniline hybrids (Compound 11h)HIV-1 subtype BIC50 = 0.01032 µM (9-fold more active than AZT). mdpi.com
5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamideHIV-1 and HIV-2Acts as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). nih.govresearchgate.net

Investigation of Other Pharmacological Potentials

Beyond anticancer and antiviral activities, quinoline derivatives have been investigated for a multitude of other pharmacological effects.

Antitubercular Activity : The quinoline ring is a core structure in several antitubercular agents, including the clinically important drug bedaquiline. austinpublishinggroup.com Numerous synthetic quinoline derivatives have shown promising activity against Mycobacterium tuberculosis. austinpublishinggroup.comnih.gov For instance, certain isatin-tethered quinolines have demonstrated potent activity, with MIC values as low as 0.06 µg/mL, which is significantly more potent than some lead compounds. mdpi.com

Insecticidal Activity : Various quinoline derivatives have been synthesized and screened for their insecticidal properties. nih.govresearchgate.net Chlorinated quinolines, as well as those modified with pyrazole and pyrazine moieties, have shown moderate activity against pests like the red palm weevil (Rhynchophorus ferrugineus). nih.gov

Anthelmintic Activity : Research has shown that quinoline derivatives possess anthelmintic properties. nih.govderpharmachemica.com Synthetic benzene-substituted-4-amino quinoline derivatives have been screened for activity against tapeworms such as Hymenolepis nana. nih.gov Similarly, imidazo[4,5-f]quinolin-9-ols have also demonstrated significant activity against this particular mouse tapeworm. nih.gov

Anti-inflammatory Activity : Quinoline-based molecules are being developed as anti-inflammatory agents that target various pharmacological pathways. nih.govresearchgate.net Some derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes and have demonstrated significant anti-inflammatory effects in animal models, such as the xylene-induced ear edema test in mice, with potency greater than ibuprofen in some cases. nih.gov

Anti-HIV Activity : As mentioned previously, quinoline derivatives are potent anti-HIV agents, primarily acting as NNRTIs. nih.govnih.gov They have shown efficacy against both HIV-1 and HIV-2. nih.govresearchgate.net

Antioxidant Activity : Many quinoline derivatives have been identified as having strong antioxidant potential. nih.govingentaconnect.com Their ability to scavenge free radicals like DPPH and ABTS has been documented, suggesting their potential utility in conditions associated with oxidative stress. nih.govingentaconnect.commdpi.com The antioxidant activity is often evaluated based on their ability to donate hydrogen atoms or single electrons. mdpi.combohrium.com

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. nih.govresearchgate.net

While specific SAR studies on the N-(butan-2-yl) side chain of quinolin-6-amine are not extensively detailed in the provided context, general principles of side-chain modification in similar amine-containing scaffolds suggest that the size, shape, lipophilicity, and hydrogen-bonding capacity of the alkylamino group are critical. Alterations to the butan-2-yl group, such as changing its length, introducing branching, or adding functional groups, would likely modulate the compound's interaction with biological targets, affecting its potency and selectivity. The stereochemistry of the chiral center in the butan-2-yl group could also play a crucial role in target binding and subsequent biological activity.

The substitution pattern on the quinoline core is a key determinant of pharmacological activity. nih.govfrontiersin.org

Position of Substituents : The location of substituents significantly influences activity. For example, in antileishmanial quinolines, 2- and 6-substituted derivatives generally show greater activity, while 3-substituted analogues are often the least active. frontiersin.orgresearchgate.net

Nature of Substituents : The type of functional group is critical. Electron-withdrawing groups like halogens (e.g., chlorine at position 7) or electron-donating groups (e.g., methoxy) can drastically alter the electronic properties of the quinoline ring and its binding affinities. nih.gov For instance, in a series of anticancer 7-chloro-4-quinolinylhydrazones, derivatives with 2,6-dichloro substitutions were more active than their monochloro counterparts. Similarly, the presence of hydroxyl or halogen groups often enhances the antileishmanial activity of quinoline compounds. frontiersin.org

Hybrid Molecules : Hybridizing the quinoline scaffold with other pharmacologically active moieties, such as chalcones, triazoles, or anilines, has proven to be a successful strategy for developing potent agents with enhanced biological profiles. nih.govrsc.orgmdpi.com

The diverse biological activities of quinoline derivatives stem from their ability to interact with a wide range of biological targets. The planar, aromatic quinoline ring system can participate in π-π stacking and hydrophobic interactions with target proteins or nucleic acids. doi.org The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many enzymes, such as kinases and reverse transcriptase. nih.gov

Advanced Derivatives and Future Research Trajectories for N Butan 2 Yl Quinolin 6 Amine

Design and Synthesis of Next-Generation Quinoline-6-amine Analogues with Tailored Activities

The development of next-generation analogues of N-(butan-2-yl)quinolin-6-amine will be crucial in enhancing its therapeutic potential. The core strategy involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Key to this endeavor is a thorough understanding of the structure-activity relationships (SAR) of quinoline (B57606) derivatives.

Future synthetic efforts will likely focus on several key areas of the molecule. Modifications to the butan-2-yl group could involve altering its size, stereochemistry, and polarity to probe the binding pocket of target proteins. nih.gov The quinoline core itself offers numerous positions for substitution. For instance, the introduction of various functional groups at different positions on the quinoline ring can significantly influence biological activity. brieflands.com

The synthesis of these novel analogues can be achieved through established and emerging synthetic methodologies. Classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, provide a foundation for creating the core scaffold. Modern techniques, including transition metal-catalyzed cross-coupling reactions, will be instrumental in the efficient and diverse functionalization of the quinoline ring. organic-chemistry.org For the N-alkylation of the 6-amino group, methods such as reductive amination or direct N-alkylation with the appropriate alkyl halide can be employed. organic-chemistry.orgrsc.orglibretexts.org

Table 1: Potential Modifications for Next-Generation Analogues

Molecular ScaffoldModification StrategyDesired Outcome
N-(butan-2-yl) group Varying alkyl chain length and branchingImproved binding affinity and selectivity
Introduction of cyclic moietiesEnhanced conformational rigidity
Incorporation of polar functional groupsIncreased solubility and altered pharmacokinetic profile
Quinoline Ring Substitution at various positions (e.g., C2, C4, C8)Modulation of electronic properties and biological activity
Introduction of electron-donating or -withdrawing groupsFine-tuning of target interactions
HalogenationPotential for enhanced binding and altered metabolic stability
6-amino linker Replacement with other functional groups (e.g., amide, sulfonamide)Altered hydrogen bonding capacity and stability

In-depth Mechanistic Studies of Biological Action at the Molecular and Subcellular Levels

A fundamental aspect of advancing this compound will be to elucidate its precise mechanism of action. This involves identifying its molecular targets and understanding how it modulates their function at a subcellular level. Given the diverse biological activities of quinoline derivatives, a broad screening approach may be necessary to identify the initial pathways affected by this compound.

Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the primary protein targets. Once a target is identified, further biophysical and biochemical assays will be necessary to characterize the binding kinetics and the functional consequences of this interaction. For instance, if the target is an enzyme, kinetic studies can determine the mode of inhibition. If it is a receptor, downstream signaling pathways can be investigated.

Subcellular localization studies using fluorescently tagged analogues of this compound will provide insights into where the compound accumulates within the cell, which can offer clues about its mechanism of action. For example, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins, while localization to the mitochondria could imply an effect on cellular metabolism.

Integration of the this compound Scaffold into Hybrid Molecular Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. This approach can lead to compounds with improved affinity, dual modes of action, or enhanced selectivity. The this compound scaffold is an excellent candidate for integration into such hybrid architectures.

One promising avenue is the creation of hybrids with other known biologically active heterocyclic systems. For example, combining the quinoline moiety with other scaffolds known for specific activities, such as anticancer or antimicrobial properties, could result in synergistic effects. The synthesis of these hybrids can be achieved through various chemical ligation strategies, including the formation of amide, ester, or triazole linkages.

Another approach is to conjugate the quinoline scaffold to molecules that can direct it to specific cells or tissues. For instance, conjugation to a targeting ligand for a cancer-specific receptor could enhance the delivery of the compound to tumor cells, thereby increasing its efficacy and reducing off-target effects.

Exploration of Novel Biological Targets and Therapeutic Pathways for Quinoline Amines

The diverse biological activities reported for quinoline derivatives suggest that the this compound scaffold may interact with a wide range of biological targets. nih.gov A systematic exploration of these potential targets could uncover novel therapeutic applications for this class of compounds.

High-throughput screening (HTS) campaigns against large panels of enzymes, receptors, and ion channels can be a starting point for identifying novel biological targets. Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, can also be a valuable tool for discovering new therapeutic pathways.

Based on the known activities of other quinoline amines, potential therapeutic areas to explore include oncology, infectious diseases, and neurodegenerative disorders. For example, some quinoline derivatives have shown promise as anticancer agents by targeting kinases or other proteins involved in cell proliferation. researchgate.net Others have demonstrated antimicrobial activity, suggesting potential applications in combating drug-resistant pathogens.

Future Directions in Computational-Assisted Discovery and Optimization of Quinoline-Based Lead Compounds

Computational chemistry and molecular modeling will play a pivotal role in the future discovery and optimization of this compound-based compounds. These in silico methods can significantly accelerate the drug discovery process by providing insights into ligand-target interactions and by predicting the properties of novel analogues before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of quinoline-6-amine derivatives with their biological activity. nih.gov These models can then be used to guide the design of new analogues with improved potency.

Molecular docking simulations can be used to predict the binding mode of this compound and its analogues to the active site of a target protein. pensoft.netresearchgate.netnih.gov This information can be invaluable for understanding the key interactions that govern binding and for designing modifications that enhance affinity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, allowing for the study of conformational changes and the stability of the binding interaction over time. This can help in refining the design of more effective and selective compounds.

Furthermore, computational methods for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be essential in the early stages of development to identify and address potential liabilities, thereby increasing the chances of success in later preclinical and clinical stages.

Table 2: Key Computational Approaches in Quinoline-Based Drug Discovery

Computational MethodApplicationExpected Outcome
QSAR Correlate chemical structure with biological activityPredictive models for designing potent analogues
Molecular Docking Predict binding modes and affinities to target proteinsRational design of compounds with enhanced target interactions
Molecular Dynamics Simulate the dynamic behavior of ligand-protein complexesUnderstanding of binding stability and conformational changes
ADMET Prediction In silico assessment of pharmacokinetic and toxicity profilesEarly identification and mitigation of potential liabilities

Q & A

Q. What are the established synthetic routes for N-(butan-2-yl)quinolin-6-amine, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

  • A common approach involves nucleophilic substitution or multi-component reactions. For example, quinolin-6-amine derivatives can be synthesized via iodine-catalyzed three-component reactions using aldehydes and cyclopentanone, achieving yields of 27–41% under reflux conditions in THF .
  • Alternative routes include reductive amination or Pd/C-catalyzed hydrogenation, as seen in the synthesis of related 2-(2-fluoroethoxy)quinolin-6-amine derivatives .
  • Key parameters : Temperature control (RT to reflux), solvent selection (DMF, THF), and catalyst loading (e.g., 5 mol% iodine) significantly impact yield and purity.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous compounds like N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine (R factor = 0.038) .
  • Spectroscopic methods :
  • ¹H/¹³C NMR for verifying substituent positions and amine proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
    • Computational tools (e.g., PubChem-derived InChI keys) aid in cross-referencing structural data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Comparative assays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) to eliminate variability in prior studies .
  • Structure-activity relationship (SAR) analysis : Modify the butan-2-yl group or quinoline core to isolate pharmacophores. For example, N-substituted quinolin-6-amine derivatives show enhanced antifungal activity when paired with electron-withdrawing groups .
  • Meta-analysis : Cross-reference data from PubChem, crystallographic databases, and pharmacological studies to identify outliers or methodological biases .

Q. How can computational modeling predict the interaction of this compound with biological targets like DNA topoisomerases?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to topoisomerase II active sites, referencing ATP-competitive inhibitors (e.g., 18F-labeled probes) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions.
  • Pharmacophore mapping : Align with known inhibitors (e.g., ZG180 bound to Staphylococcus aureus ClpP) to identify critical binding motifs .

Q. What experimental designs mitigate challenges in enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation of imine intermediates .
  • Chromatographic resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis.
  • Kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during nucleophilic substitution .

Data Contradiction Analysis

Q. Why do reported yields for iodine-catalyzed syntheses of quinolin-6-amine derivatives vary widely (27–41%)?

Methodological Answer:

  • Variable parameters : Differences in aldehyde substituents (electron-rich vs. electron-poor) affect reaction kinetics and byproduct formation .
  • Catalyst deactivation : Iodine may oxidize under reflux, reducing efficacy. Pre-treatment with reducing agents (e.g., Na₂S₂O₃) can stabilize the catalyst .
  • Solvent purity : Trace water in THF can hydrolyze intermediates; rigorous drying (e.g., molecular sieves) improves consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.